molecular formula C7H13N3O4 B1353301 Glutaminylglycine CAS No. 2650-65-9

Glutaminylglycine

Cat. No.: B1353301
CAS No.: 2650-65-9
M. Wt: 203.20 g/mol
InChI Key: JEFZIKRIDLHOIF-UHFFFAOYSA-N
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Description

Glutaminylglycine is a dipeptide formed from the amino acids glutamine and glycine. It is a small molecule with significant biochemical importance, particularly in the context of enzymatic reactions involving transglutaminases. These enzymes catalyze the formation of covalent bonds between glutamine residues and various amine donors, playing a crucial role in protein cross-linking and modification .

Mechanism of Action

Target of Action

Glutaminylglycine primarily targets transglutaminases (TGs) . TGs are a family of enzymes that catalyze the transfer of acyl groups and form covalent crosslinks between peptide-bound glutaminyl residues and amino groups . They are known for their ability to catalyze the formation of intra- and inter-molecular covalent bonds between proteins .

Mode of Action

This compound interacts with its target, TGs, through a process known as transamidation . This process leads to the synthesis of new covalent isopeptide bonds (crosslinks) between peptide-bound glutamine and lysine residues . Additionally, it also results in the transamidation of primary amines to glutamine residues, which can ultimately lead to protein polymerization .

Biochemical Pathways

This compound is involved in various biochemical pathways. It participates in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . It also plays a role in the glutamine metabolic pathway , which is critical for energy production and includes the glycolysis pathway, the pentose phosphate pathway, and the TCA cycle .

Pharmacokinetics

It’s known that tgs, the primary targets of this compound, show ca2+ dependent characteristics and tend to retain activity at a high nacl concentration . This suggests that the bioavailability of this compound may be influenced by factors such as calcium ion concentration and salt concentration.

Result of Action

The result of this compound’s action is the formation of new covalent isopeptide bonds (crosslinks) between peptide-bound glutamine and lysine residues . This can lead to the polymerization of proteins . The transamidation of primary amines to glutamine residues is another significant outcome of this compound’s action .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the activity of TGs, the primary targets of this compound, is known to be dependent on calcium ion concentration and can be retained at high NaCl concentrations . Therefore, factors such as pH, temperature, and salt concentration may play a role in influencing the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutaminylglycine can be synthesized through enzymatic methods using transglutaminases. One common approach involves the reaction of glutamine with glycine in the presence of transglutaminase, which facilitates the formation of the dipeptide bond . The reaction typically occurs under mild conditions, with optimal pH and temperature settings depending on the specific transglutaminase used. For instance, the reaction may be carried out at a pH of around 6.0 and a temperature of 37°C .

Industrial Production Methods

Industrial production of this compound often involves the use of microbial transglutaminases due to their high activity and stability. These enzymes are produced through fermentation processes using genetically engineered microorganisms. The resulting transglutaminase is then purified and used to catalyze the formation of this compound from its constituent amino acids .

Chemical Reactions Analysis

Types of Reactions

Glutaminylglycine primarily undergoes enzymatic reactions catalyzed by transglutaminases. These reactions include:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are cross-linked proteins and modified peptides, which have enhanced stability and altered functional properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutaminylglycine is unique in its specific reactivity with transglutaminases, making it a valuable tool in studies of protein cross-linking and modification. Its ability to form stable covalent bonds with various amine donors distinguishes it from other dipeptides .

Properties

IUPAC Name

2-[(2,5-diamino-5-oxopentanoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c8-4(1-2-5(9)11)7(14)10-3-6(12)13/h4H,1-3,8H2,(H2,9,11)(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFZIKRIDLHOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901394
Record name NoName_505
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2650-65-9
Record name NSC350592
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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